N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a benzodioxine ring system fused with a sulfonamide group and an aminophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxine intermediate with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or the aminophenyl group to an aniline derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives of the aminophenyl group.
Reduction: Aniline derivatives or sulfonic acids.
Substitution: Halogenated or nitrated benzodioxine derivatives.
Scientific Research Applications
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and covalent organic frameworks, due to its unique structural properties.
Biological Research: The compound is studied for its interactions with proteins and enzymes, which can provide insights into its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with cellular components:
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares a similar aminophenyl structure but differs in its methoxy substitution.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with a phenylamino group and methoxy substitution.
Uniqueness
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a benzodioxine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c15-10-1-3-11(4-2-10)16-21(17,18)12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXWTLVVPGOSNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189055 |
Source
|
Record name | N-(4-Aminophenyl)-2,3-dihydro-1,4-benzodioxin-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792954-01-9 |
Source
|
Record name | N-(4-Aminophenyl)-2,3-dihydro-1,4-benzodioxin-6-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=792954-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Aminophenyl)-2,3-dihydro-1,4-benzodioxin-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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